Cas no 1040683-66-6 (2-(furan-2-yl)-7-{[(2-methylphenyl)methyl]sulfanyl}-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one)

2-(furan-2-yl)-7-{[(2-methylphenyl)methyl]sulfanyl}-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one structure
1040683-66-6 structure
商品名:2-(furan-2-yl)-7-{[(2-methylphenyl)methyl]sulfanyl}-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one
CAS番号:1040683-66-6
MF:C17H14N4O2S
メガワット:338.383661746979
CID:5390732

2-(furan-2-yl)-7-{[(2-methylphenyl)methyl]sulfanyl}-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one 化学的及び物理的性質

名前と識別子

    • 2-(furan-2-yl)-7-[(2-methylphenyl)methylsulfanyl]-5H-pyrazolo[1,5-d][1,2,4]triazin-4-one
    • 2-(furan-2-yl)-7-{[(2-methylphenyl)methyl]sulfanyl}-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one
    • インチ: 1S/C17H14N4O2S/c1-11-5-2-3-6-12(11)10-24-17-19-18-16(22)14-9-13(20-21(14)17)15-7-4-8-23-15/h2-9H,10H2,1H3,(H,18,22)
    • InChIKey: AQKIYOFZWROZPI-UHFFFAOYSA-N
    • ほほえんだ: N1C(=O)C2=CC(C3=CC=CO3)=NN2C(SCC2=CC=CC=C2C)=N1

2-(furan-2-yl)-7-{[(2-methylphenyl)methyl]sulfanyl}-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F3382-4664-10mg
2-(furan-2-yl)-7-{[(2-methylphenyl)methyl]sulfanyl}-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one
1040683-66-6 90%+
10mg
$79.0 2023-04-26
Life Chemicals
F3382-4664-1mg
2-(furan-2-yl)-7-{[(2-methylphenyl)methyl]sulfanyl}-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one
1040683-66-6 90%+
1mg
$54.0 2023-04-26
Life Chemicals
F3382-4664-3mg
2-(furan-2-yl)-7-{[(2-methylphenyl)methyl]sulfanyl}-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one
1040683-66-6 90%+
3mg
$63.0 2023-04-26
Life Chemicals
F3382-4664-2mg
2-(furan-2-yl)-7-{[(2-methylphenyl)methyl]sulfanyl}-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one
1040683-66-6 90%+
2mg
$59.0 2023-04-26
Life Chemicals
F3382-4664-2μmol
2-(furan-2-yl)-7-{[(2-methylphenyl)methyl]sulfanyl}-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one
1040683-66-6 90%+
2μl
$57.0 2023-04-26
Life Chemicals
F3382-4664-5mg
2-(furan-2-yl)-7-{[(2-methylphenyl)methyl]sulfanyl}-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one
1040683-66-6 90%+
5mg
$69.0 2023-04-26
Life Chemicals
F3382-4664-5μmol
2-(furan-2-yl)-7-{[(2-methylphenyl)methyl]sulfanyl}-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one
1040683-66-6 90%+
5μl
$63.0 2023-04-26
Life Chemicals
F3382-4664-10μmol
2-(furan-2-yl)-7-{[(2-methylphenyl)methyl]sulfanyl}-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one
1040683-66-6 90%+
10μl
$69.0 2023-04-26
Life Chemicals
F3382-4664-4mg
2-(furan-2-yl)-7-{[(2-methylphenyl)methyl]sulfanyl}-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one
1040683-66-6 90%+
4mg
$66.0 2023-04-26

2-(furan-2-yl)-7-{[(2-methylphenyl)methyl]sulfanyl}-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one 関連文献

2-(furan-2-yl)-7-{[(2-methylphenyl)methyl]sulfanyl}-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-oneに関する追加情報

Professional Introduction to Compound with CAS No. 1040683-66-6 and Product Name: 2-(furan-2-yl)-7-{[(2-methylphenyl)methyl]sulfanyl}-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one

Compound with the CAS number 1040683-66-6 and the product name 2-(furan-2-yl)-7-{[(2-methylphenyl)methyl]sulfanyl}-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a structurally complex class of heterocyclic molecules that have garnered considerable attention due to their potential biological activities. The unique scaffold of this compound, featuring a fused triazine-triazole system with substituents that include a furan ring and a sulfanyl group attached to a phenyl ring, positions it as a promising candidate for further investigation in drug discovery and development.

The molecular structure of this compound is characterized by its intricate arrangement of nitrogen and sulfur atoms, which contribute to its potential interactions with biological targets. The presence of the furan-2-yl moiety at the 2-position of the pyrazolo[1,5-d]triazine core suggests possible electronic and steric properties that could influence its binding affinity and selectivity. Additionally, the [(2-methylphenyl)methyl]sulfanyl group at the 7-position introduces a hydrophobic surface that may enhance membrane permeability and metabolic stability, making it an attractive feature for oral bioavailability.

Recent advancements in computational chemistry have enabled researchers to predict the pharmacokinetic properties of such complex molecules with greater accuracy. Molecular docking studies have been conducted to evaluate the binding interactions of this compound with various biological targets, including enzymes and receptors implicated in therapeutic pathways. Preliminary results indicate that it may exhibit inhibitory activity against certain kinases and transcription factors, which are key players in cancer and inflammatory diseases. These findings align with the growing interest in multitargeted inhibitors as a strategy to improve therapeutic efficacy and reduce side effects.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields and purity. The introduction of the furan ring into the pyrazolo[1,5-d]triazine framework necessitates careful consideration of regioselectivity to ensure the correct substitution pattern. Advances in synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, have facilitated the construction of this complex scaffold more efficiently than traditional approaches. These improvements not only reduce production costs but also enhance scalability for industrial applications.

In vitro studies have begun to explore the biological profile of this compound across various cell lines and biochemical assays. Initial data suggest that it demonstrates moderate cytotoxicity against certain cancer cell lines while maintaining low toxicity in normal cells. This selective toxicity is particularly promising for developing treatments that minimize harm to healthy tissues. Furthermore, its ability to interact with multiple targets hints at potential applications in treating complex diseases characterized by dysregulation of multiple signaling pathways.

The development of novel pharmaceutical agents often involves rigorous testing in animal models before human clinical trials can commence. Preclinical studies are currently underway to assess the pharmacokinetic behavior, distribution, metabolism, and excretion (PK/PD) profile of this compound. These studies are crucial for determining appropriate dosing regimens and identifying any potential adverse effects. The integration of non-invasive imaging techniques has allowed researchers to visualize drug distribution in real-time, providing valuable insights into its biodistribution patterns.

The regulatory landscape for new drug development continues to evolve, emphasizing safety and efficacy through comprehensive preclinical and clinical data submission processes. Regulatory agencies such as the FDA and EMA have implemented guidelines that encourage innovation while ensuring patient safety. Companies investing in compounds like this one must navigate these regulations carefully but also benefit from recent policy changes that expedite approvals for drugs addressing unmet medical needs.

Collaborative efforts between academic institutions and pharmaceutical companies have accelerated progress in drug discovery by combining expertise from different disciplines. Open innovation models allow researchers access to a broader range of compounds through shared databases or public-private partnerships. Such collaborations not only reduce research costs but also foster an environment where novel ideas can be rapidly translated into tangible therapeutic solutions.

The future direction for research on this compound includes exploring its mechanism of action at a molecular level through structural biology techniques such as X-ray crystallography or cryo-electron microscopy (Cryo-EM). Understanding how it interacts with its biological targets will provide critical information for optimizing its potency while minimizing off-target effects—a key consideration when designing next-generation drugs.

As computational power increases dramatically due to advancements like artificial intelligence (AI), machine learning algorithms are being employed more frequently during drug discovery pipelines. These tools can predict properties like solubility or metabolic stability early in development stages when modifications can still be made cost-effectively—a significant advantage over traditional trial-and-error approaches where many synthetic paths lead nowhere productive until tested extensively.

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